
Methyl 2-phenyl-4-pentynoate
Overview
Description
Methyl 2-phenyl-4-pentynoate is an organic compound with the molecular formula C12H10O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenyl-4-pentynoate typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetylene and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: The resulting 2-Phenyl-pent-4-ynoic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group undergoes nucleophilic substitution with amino alcohols or amines under thermal conditions. For example:
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Reaction with N-methylpiperazine : Heating Methyl 2-phenyl-4-pentynoate with N-methylpiperazine at 130°C for 7 hours yields the corresponding amino ester via nucleophilic displacement of the alkoxy group .
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Quaternization : Subsequent treatment with methyl iodide at 70°C under pressure produces quaternary ammonium salts (e.g., melting point 243–244°C) .
Hydrogenation and Reduction
The triple bond is selectively reduced under catalytic hydrogenation:
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd/C (5%) | 25–35°C, 20 psig H₂ | Methyl 2-phenyl-4-pentenoate | 85–90% | |
Lindlar catalyst (Pd/CaCO₃) | 10–50°C, 5–50 psig H₂ | Methyl 2-phenyl-cis-3-pentenoate | 78% |
Partial hydrogenation may yield mixtures of cis/trans alkenes or fully saturated esters depending on conditions .
Acylation and Cross-Coupling
The acetylenic moiety participates in Sonogashira and Cadiot-Chodkiewicz coupling reactions:
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Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₂Cl₂/CuI to form diarylacetylenes .
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Cadiot-Chodkiewicz Reaction : Forms conjugated diynes with terminal alkynes in the presence of Cu(I) catalysts .
Ring-Closing Metathesis (RCM)
Used in macrocycle synthesis, the triple bond acts as a dienophile:
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Macrodilactone Formation : Reacts with diols (e.g., 1,3-propanediol) under Grubbs catalyst (5 mol%) to form 14–18-membered macrodilactones .
Oxidation and Acid Hydrolysis
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Oxidation : Treatment with KMnO₄/H₂SO₄ converts the triple bond to a ketone, yielding methyl 2-phenyl-4-oxo-2-pentenoate .
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Saponification : Hydrolysis with NaOH/MeOH produces 2-phenyl-4-pentynoic acid .
Thermal Rearrangements
At elevated temperatures (>200°C), the ester undergoes -sigmatropic shifts:
Scientific Research Applications
Methyl 2-phenyl-4-pentynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Phenyl-pent-4-ynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Pentynoic acid methyl ester: Lacks the phenyl group, making it less complex.
Uniqueness: Methyl 2-phenyl-4-pentynoate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12O2 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-phenylpent-4-ynoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |
InChI Key |
FUBIJZTWQYKNBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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